molecular formula C14H8O4 B3825168 6-oxo-6H-benzo[c]chromene-10-carboxylic acid

6-oxo-6H-benzo[c]chromene-10-carboxylic acid

Cat. No. B3825168
M. Wt: 240.21 g/mol
InChI Key: ZJQQNTZSEIIVLU-UHFFFAOYSA-N
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Description

“6-oxo-6H-benzo[c]chromene-10-carboxylic acid” is a type of organic compound . It is a tannin , which are a class of astringent, polyphenolic biomolecules that bind to and precipitate proteins and various other organic compounds .


Synthesis Analysis

The synthesis of substituted 6H-benzo[c]chromenes, which includes “6-oxo-6H-benzo[c]chromene-10-carboxylic acid”, has been developed . This three-step synthetic sequence starts from variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core . The de novo ring-forming key step is based on a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the final products in good yields (up to 94% over two steps) .


Molecular Structure Analysis

The molecular formula of “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” is C14H8O4 . It has an average mass of 240.211 Da and a monoisotopic mass of 240.042252 Da .


Chemical Reactions Analysis

The synthesis of “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate . This is followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .


Physical And Chemical Properties Analysis

Due to its larger conjugated system and various H-bonds in the 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic skeleton, “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” has excellent fluorescence in ethanol solution and the solid state .

Mechanism of Action

The mechanism of the synthesis of “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” was investigated by DFT calculations and was confirmed to be concerted through a slightly asynchronous transition state .

Future Directions

The synthesis of “6-oxo-6H-benzo[c]chromene-10-carboxylic acid” and similar compounds is a topic of ongoing research . Future directions may include the development of more efficient synthesis methods, exploration of its properties, and potential applications in various fields.

properties

IUPAC Name

6-oxobenzo[c]chromene-10-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-13(16)9-5-3-6-10-12(9)8-4-1-2-7-11(8)18-14(10)17/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQQNTZSEIIVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3C(=O)O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxobenzo[c]chromene-10-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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